molecular formula C21H20N4O2S2 B2422610 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 392300-91-3

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Cat. No. B2422610
CAS RN: 392300-91-3
M. Wt: 424.54
InChI Key: GILPMWFNLZCHJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C23H18N4O2S2. The molecular weight is 446.54.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results .

Scientific Research Applications

Alzheimer’s Disease Research

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. Researchers have explored novel compounds as potential acetylcholinesterase (AChE) inhibitors for AD treatment. Interestingly, some derivatives of this compound have shown promising inhibitory activity against AChE, similar to the clinically used drug donepezil. Specifically, compounds 4g and 3a demonstrated potent inhibition of AChE . Further studies could explore their therapeutic potential in AD management.

Anticancer Properties

Several derivatives of this compound exhibit strong cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed significant cytotoxic effects (with IC50 values ranging from 0.65 to 7.17 µM). Among them, compound 5g was particularly potent, even surpassing the efficacy of adriamycin, a well-known anticancer drug. These findings suggest that compound 5g holds promise as an anticancer agent .

Antibacterial Activity

In another study, a hybrid compound combining indolin-2-one with nitroimidazole exhibited effectiveness against Staphylococcus aureus . This highlights the potential of similar derivatives for antibacterial applications.

Coordination Chemistry

The compound’s thiosemicarbazone moiety has been investigated in metal complexes. For instance, a six-coordinate complex involving this moiety coordinated through various atoms (azomethine nitrogen, phenolato oxygen, thiolato sulfur, and nitrogen atoms of a bipyridine ligand) was studied . Such coordination chemistry could find applications in materials science and catalysis.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-13-9-14(2)11-16(10-13)19(27)22-20-23-24-21(29-20)28-12-18(26)25-8-7-15-5-3-4-6-17(15)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILPMWFNLZCHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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